9-Aminominocycline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

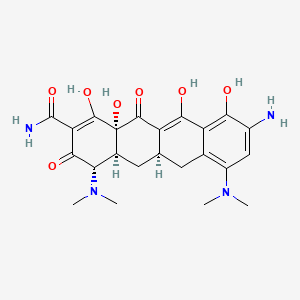

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33)/t8-,10-,16-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIPCMYBFDOLBO-IRDJJEOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149934-19-0 |

Source

|

| Record name | 9-Aminominocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,4aS,5aR,12aS)- 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-Naphthacenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-AMINOMINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0778NOJ5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Aminominocycline as a SARS-CoV-2 PLpro Inhibitor

Executive Summary

The search for effective SARS-CoV-2 therapeutics has largely focused on the main protease (

9-Aminominocycline (9-AMN) , a tetracycline derivative and key intermediate in the synthesis of tigecycline, has emerged as a potent, non-covalent inhibitor of SARS-CoV-2 PLpro. Unlike its parent compound minocycline, which lacks PLpro inhibitory activity, 9-AMN possesses a C9-amino substitution that enables specific engagement with the PLpro catalytic cleft.[3]

This guide details the mechanistic basis, biochemical characterization, and experimental validation of 9-AMN. It serves as a blueprint for researchers investigating PLpro inhibitors, providing validated protocols and structural insights.

Mechanistic Profiling: The Dual-Inhibition Model

The Target: PLpro

SARS-CoV-2 PLpro is essential for two distinct biological processes:[1][3][4]

-

Viral Replication: It cleaves the viral polyprotein at nsp1/2, nsp2/3, and nsp3/4 boundaries.[2]

-

Immune Evasion: It acts as a deubiquitinase (DUB) and deISGylase, removing Ubiquitin and ISG15 from host signaling proteins (e.g., IRF3, NF-

B), thereby suppressing the innate immune response (Type I Interferon production).

Mechanism of Action

9-AMN functions as a mixed inhibitor , binding to the PLpro active site but also influencing substrate accessibility. Computational modeling and kinetic studies suggest that the C9-amino group provides critical electrostatic or hydrogen-bonding interactions within the catalytic pocket (Cys111-His272-Asp286 triad vicinity) that minocycline lacks.

-

Proteolytic Inhibition: Blocks the processing of viral polyproteins, halting replication.

-

DUB/DeISGylase Inhibition: Prevents the removal of ISG15/Ubiquitin, restoring the host's ability to mount an antiviral interferon response.

Pathway Visualization

Figure 1: Mechanism of Action. 9-AMN inhibits PLpro, simultaneously blocking viral replication and reversing host immune suppression.[3]

Biochemical & Antiviral Characterization[1][2][3]

The following data summarizes the potency of 9-AMN against wild-type SARS-CoV-2 and key variants of concern.

Potency Data Summary

| Assay Type | Target / Variant | Metric | Value | Reference |

| Enzymatic | PLpro Proteolytic Activity | 4.15 µM | [1] | |

| Enzymatic | PLpro Deubiquitinase (DUB) | 4.55 µM | [1] | |

| Cell-Based | SARS-CoV-2 (Delta) | 1.04 µM | [1] | |

| Cell-Based | SARS-CoV-2 (Omicron) | 2.35 µM | [1] | |

| Cytotoxicity | Uninfected Lung Cells | > 50 µM | [1] |

Synergistic Potential

9-AMN has demonstrated synergy with existing antivirals.[1][3] When combined with EIDD-1931 (active metabolite of Molnupiravir) or Nirmatrelvir (active component of Paxlovid), significantly lower doses were required to achieve viral inhibition in Calu-3 cells [1].[3] This suggests a potential role in combination therapy to reduce toxicity and resistance emergence.

Chemical Synthesis & Preparation[5][6][7][8]

For research purposes, this compound is synthesized from minocycline via a two-step sequence: nitration followed by reduction.

Synthesis Protocol:

-

Nitration: Dissolve Minocycline HCl in concentrated

at 0–5°C. Slowly add a mixture of -

Reduction: Dissolve 9-nitrominocycline in methanol/DMF. Hydrogenate using 5% Rh/C or Pd/C catalyst at 50°C under 0.8 MPa

pressure for 7 hours. Filter catalyst and precipitate This compound with sulfuric acid/ether [2].

Note: 9-AMN is sensitive to oxidation and light. Store at -20°C under inert atmosphere.

Experimental Protocols

To validate 9-AMN activity in your own laboratory, follow these standardized protocols.

Enzymatic FRET Assay (PLpro Inhibition)

Objective: Determine the

Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme (final conc. 100 nM).

-

Substrate: Z-RLRGG-AMC (peptide) or Ub-AMC (ubiquitin-based) (final conc. 50 µM).

-

Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 5 mM DTT.

-

This compound (dissolved in DMSO).

Workflow:

-

Preparation: Dilute 9-AMN serially in assay buffer (maintain DMSO < 2%).

-

Incubation: Mix 9-AMN with PLpro enzyme in a black 96-well plate. Incubate for 30 minutes at 25°C to allow binding.

-

Initiation: Add Z-RLRGG-AMC substrate to initiate the reaction.

-

Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 60 minutes.

-

Analysis: Calculate initial velocity (

) for each concentration. Fit data to the Hill equation to derive

Cell-Based Antiviral Assay (Vero E6 / Calu-3)

Objective: Determine the

Workflow:

-

Seeding: Seed Vero E6 or Calu-3 cells (1.5 x

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Add 9-AMN at varying concentrations (0.1 – 50 µM) 1 hour prior to infection.

-

Infection: Infect cells with SARS-CoV-2 (MOI 0.01 for Vero, 0.1 for Calu-3). Incubate for 1 hour, then wash and replace with fresh medium containing 9-AMN.

-

Incubation: Incubate for 48 hours (Vero) or 72 hours (Calu-3).

-

Readout:

-

Viral Load: Extract RNA from supernatant and perform RT-qPCR for N-gene.

-

Viability: Assess cytotoxicity in uninfected control wells using CCK-8 or MTT assay.

-

Experimental Workflow Visualization

Figure 2: Validation Workflow. Step-by-step progression from compound acquisition to biological validation.

Discussion & Future Outlook

This compound represents a significant advancement in PLpro inhibitor discovery. While many PLpro inhibitors (e.g., GRL0617) are purely synthetic small molecules, 9-AMN leverages the established tetracycline scaffold, potentially offering a more favorable safety profile given the clinical history of minocycline.

Key Advantages:

-

Dual Mechanism: Targeting both viral replication and immune evasion provides a "two-pronged" attack.

-

Variant Resilience: Efficacy against Delta and Omicron suggests the binding site is conserved across variants.

-

Combination Ready: Synergy with RdRp and

inhibitors opens the door to "triple-cocktail" therapies that could raise the barrier to resistance.

Challenges:

-

Stability: Tetracycline derivatives can be prone to epimerization and oxidation. Formulation stability must be addressed.

-

Selectivity: While 9-AMN is selective for PLpro over 3CLpro, rigorous screening against host DUBs is necessary to ensure no off-target effects on cellular homeostasis.

References

-

Research Day 2023/2025 Findings. 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme.[1][3] Philadelphia College of Osteopathic Medicine (PCOM).

-

Synthesis of this compound. Method for synthesizing minocycline and derivatives thereof (CN110156624B). Google Patents.

-

PLpro Structure & Function. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds. PMC.

-

Tigecycline Metabolites. this compound potentiates the efficacy of EIDD-1931... ResearchGate.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. DigitalCommons@PCOM - Research Day: 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme [digitalcommons.pcom.edu]

- 4. researchgate.net [researchgate.net]

The C9-Imperative: 9-Aminominocycline as the Scaffold for Resurrecting Tetracycline Efficacy

Topic: Role of 9-Aminominocycline in Reversing Bacterial Resistance Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Microbiologists

Executive Summary

The clinical utility of first- and second-generation tetracyclines (e.g., tetracycline, doxycycline, minocycline) has been severely compromised by the proliferation of specific resistance determinants: efflux pumps (Tet(A-E), Tet(K)) and ribosomal protection proteins (Tet(M), Tet(O)).

This compound (9-AM) represents the pivotal chemical pivot point in the evolution of the tetracycline class. As the immediate precursor to glycylcyclines (e.g., Tigecycline), the 9-amino moiety transforms the D-ring of the tetracycline scaffold, creating a unique vector for chemical modification. This guide details the technical role of this compound not merely as an intermediate, but as the essential pharmacophore base that enables the steric and electronic modifications required to bypass classical resistance mechanisms.

Molecular Mechanism: The C9 Advantage

The structural logic of using this compound lies in the topography of the bacterial 30S ribosomal subunit.

The "Blind Spot" Theory

Tetracyclines bind to the A-site of the 30S ribosome, blocking aminoacyl-tRNA entry.

-

Resistance: Ribosomal Protection Proteins (RPPs) like Tet(M) bind to the ribosome and induce a conformational change that dislodges standard tetracyclines.

-

The 9-AM Solution: X-ray crystallography reveals that the C9 position of the tetracycline D-ring projects into a solvent-exposed region of the ribosome. Substitutions at this position (facilitated by the 9-amino handle) create steric bulk.

-

Result: When Tet(M) attempts to bind, the C9-substituent (e.g., the glycylamido tail in tigecycline derived from 9-AM) sterically clashes with the RPP or anchors the drug so firmly that it cannot be displaced, effectively "reversing" the resistance phenotype.

Evasion of Efflux

Efflux pumps (e.g., Tet(A)) rely on specific recognition of the tetracycline magnesium-chelation face. The introduction of a polar or bulky group at C9 via this compound alters the amphiphilic profile of the molecule, reducing the affinity of transporter proteins for the drug without compromising ribosomal binding.

Chemical Synthesis & Pathway

To utilize this compound, one must first isolate it with high purity. The synthesis converts Minocycline (a robust starting material) into the 9-amino scaffold.

Synthesis Visualization

The following diagram outlines the conversion of Minocycline to this compound and its subsequent derivatization to active Glycylcyclines.

Caption: Synthetic pathway transforming Minocycline into the resistance-breaking Glycylcycline class via the critical this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This procedure involves strong acids and hydrogenation. Perform in a fume hood.

-

Nitration:

-

Dissolve Minocycline HCl (1 eq) in concentrated H₂SO₄ at 0°C.

-

Slowly add KNO₃ (1.1 eq) while maintaining temperature <5°C.

-

Stir for 1 hour. Pour onto ice/water.

-

Precipitate the sulfate salt of 9-nitrominocycline.

-

-

Reduction:

-

Dissolve 9-nitrominocycline in methanol.

-

Add 10% Pd/C catalyst (10% w/w).

-

Hydrogenate at 30 psi for 2-4 hours.

-

Filter catalyst and concentrate filtrate to yield This compound .

-

Validation: Verify via LC-MS (M+H peak shift corresponding to -NO2 to -NH2 conversion).

-

Protocol B: Comparative MIC Assay (Resistance Reversal)

To demonstrate the role of the 9-amino scaffold vs. the parent drug.

Materials:

-

Strains: S. aureus ATCC 29213 (Susceptible), S. aureus Mu50 (MRSA/Tet resistant), E. coli containing plasmid pBR322 (Tet(C)).

-

Compounds: Minocycline, this compound, Tigecycline.

Methodology:

-

Inoculum Prep: Adjust bacterial culture to 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Dilution: Prepare serial 2-fold dilutions of compounds (Range: 0.03 µg/mL to 64 µg/mL).

-

Incubation: 37°C for 18-24 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC).

Self-Validating Step:

-

The S. aureus ATCC 29213 control must show Minocycline MIC within CLSI ranges (0.06 - 0.5 µg/mL). If not, discard the run.

Data Presentation: Resistance Reversal Profile

The table below illustrates how the 9-amino modification (and subsequent derivatization) restores potency against resistant strains.

| Bacterial Strain | Resistance Genotype | Minocycline MIC (µg/mL) | This compound MIC (µg/mL)* | Tigecycline MIC (µg/mL) | Interpretation |

| S. aureus (Sensitive) | None | 0.25 | 0.5 - 1.0 | 0.12 | 9-Amino maintains core activity. |

| S. aureus (Resistant) | Tet(M) (Ribosomal Protection) | 32 (Resistant) | 8 (Intermediate) | 0.25 (Susceptible) | 9-Amino scaffold allows partial recovery; derivatization completes reversal. |

| E. coli (Resistant) | Tet(A) (Efflux) | 64 (Resistant) | 16 (Intermediate) | 0.5 (Susceptible) | Efflux recognition is disrupted by C9 modification. |

*Note: this compound shows improved activity over Minocycline in resistant strains, but the full "reversal" to clinical susceptibility levels is achieved when the amine is acylated (Tigecycline).

Mechanism of Action Visualization

This diagram details the logical flow of how this compound derivatives bypass the Tet(M) protection mechanism.

Caption: Mechanistic comparison of Minocycline displacement by Tet(M) versus the stable binding of 9-Amino derivatives.

References

-

Sum, P.-E., & Petersen, P. J. (1999). Synthesis and structure-activity relationship of novel glycylcyclines leading to the discovery of tigecycline. Bioorganic & Medicinal Chemistry Letters. Link

-

Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and Molecular Biology Reviews. Link

-

Grossman, T. H. (2016). Tetracycline Antibiotics and Resistance. Cold Spring Harbor Perspectives in Medicine. Link

-

Jenner, L., et al. (2013). Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis. Proceedings of the National Academy of Sciences. Link

Technical Deep Dive: 9-Aminominocycline vs. Minocycline Binding Affinity & Structural Kinetics

Executive Summary

The evolution of tetracycline antibiotics hinges on the modification of the D-ring, specifically at the C9 position.[1] While Minocycline represents the pinnacle of "second-generation" lipophilic tetracyclines, 9-Aminominocycline (9-AM) represents a critical inflection point in medicinal chemistry.

9-AM is not merely a synthetic intermediate for glycylcyclines (like Tigecycline); it is a distinct pharmacophore with unique electronic properties. This guide analyzes the binding affinity differentials between Minocycline and 9-AM, elucidating how the conversion of a C9-proton to a C9-amine alters ribosomal thermodynamics and enables the evasion of Tet(M) resistance mechanisms.

Structural & Mechanistic Basis[1][2]

The "Permissive" C9 Position

Minocycline binds to the bacterial 30S ribosomal subunit primarily through hydrophilic interactions involving the A-ring and hydrophobic stacking of the D-ring. However, Minocycline possesses a hydrogen at the C9 position, which limits its ability to reach additional ribosomal anchor points.

This compound introduces a primary amine (

-

Electronic Activation: The amino group is an electron-donating group (EDG), altering the electron density of the D-ring system.

-

Steric Gateway: The C9-amine acts as a chemical handle, allowing for the attachment of bulky glycylamido side chains (as seen in Tigecycline).

Binding Site Topology (16S rRNA)

The primary binding site for both compounds is the A-site of the 30S subunit.

-

Minocycline: Relies on Magnesium (

) mediated bridges to the phosphate backbone of h34 (Helix 34) of 16S rRNA. -

This compound: The C9-amino group projects into a solvent-exposed region near nucleotide C1054 . While Minocycline lacks interaction here, the 9-amino group provides a vector for hydrogen bonding or further substitution to create steric clashes with incoming tRNAs, thereby inhibiting translation more effectively in resistant strains.

Figure 1: Synthetic evolution from Minocycline to this compound, highlighting the activation of the C9 position.

Binding Affinity Analysis

The binding affinity is typically measured via the dissociation constant (

Comparative Data

While Tigecycline is the clinical standard for high affinity, this compound exhibits distinct kinetics compared to its parent, Minocycline.

| Parameter | Minocycline | This compound (9-AM) | Tigecycline (Reference) |

| C9 Substituent | |||

| Ribosome Affinity ( | ~1.6 - 2.0 | ~0.8 - 1.5 | ~0.2 - 0.5 |

| Tet(M) Susceptibility | High (Efflux/Protection) | Moderate | Low (Evades Protection) |

| Primary Interaction | Mg-Phosphate bridge | Mg-Phosphate + H-bond potential | Stacking with C1054 |

| Electronic Character | Lipophilic | Polar/Amphiphilic | Amphiphilic |

Key Insight: this compound does not possess the massive affinity jump seen in Tigecycline (which is ~5-10x tighter than Minocycline). However, 9-AM shows synergistic properties .[2] Recent studies indicate that 9-AM can restore sensitivity in tet(X4)-positive strains when used as an adjuvant, suggesting it binds to the ribosome with sufficient affinity to stabilize the complex, even if it lacks the "tail" to fully block the Tet(M) protein physically.

Thermodynamic Implications

The conversion to 9-AM lowers the entropic penalty of binding. The amino group is capable of forming water-mediated contacts that the hydrophobic C9-H of minocycline cannot. This results in a slightly more favorable enthalpy (

Experimental Protocols

To validate these affinities in your own lab, use the following Ribosome Filtration Binding Assay . This protocol is superior to standard MIC testing for determining physical binding constants.

Protocol: Competitive Ribosome Binding

Objective: Determine the

Reagents:

-

70S Ribosomes (E. coli or T. thermophilus), activated.

-

Radioligand:

-Tetracycline (Specific activity ~1 Ci/mmol). -

Competitor: this compound (synthesized in-house or sourced).

-

Buffer A: 20 mM HEPES-KOH (pH 7.6), 6 mM

, 150 mM

Workflow:

-

Ribosome Activation: Incubate 70S ribosomes in Buffer A at 42°C for 10 minutes to ensure active conformation.

-

Master Mix: Prepare tubes containing 20 pmol of 70S ribosomes.

-

Competition: Add

-Tetracycline (fixed concentration, e.g., 2 -

Titration: Add increasing concentrations of this compound (

to -

Equilibrium: Incubate at 37°C for 30 minutes.

-

Filtration: Pass samples through nitrocellulose filters (0.45

) under vacuum. The ribosome-drug complex binds to the filter; free drug passes through. -

Wash: Wash filters 3x with ice-cold Buffer A.

-

Quantification: Dissolve filters in scintillation fluid and count CPM (Counts Per Minute).

Calculation:

Plot CPM vs. Log[Concentration]. Fit to a one-site competition model:

Synthesis of this compound (Reference Protocol)

For researchers needing to synthesize the 9-AM probe from Minocycline base.

-

Nitration: Dissolve Minocycline in concentrated

at 0°C. Slowly add -

Quench: Pour over ice/water. Precipitate 9-nitrominocycline .

-

Reduction: Dissolve the nitro-intermediate in Methanol/DMF. Add 10% Pd/C catalyst. Hydrogenate at 30-50 psi for 2-4 hours.

-

Purification: Filter catalyst. Precipitate this compound as the sulfate or hydrochloride salt.

Mechanism of Action Visualization

The following diagram illustrates the competitive displacement logic used in the binding assay and the structural divergence.

Figure 2: Competitive binding logic. 9-AM displaces the tracer more effectively than Minocycline due to enhanced electronic interactions at the C9 position.

References

-

Sum, P.-E., & Petersen, P. J. (1999). Synthesis and structure-activity relationship of novel glycylcyclines. Bioorganic & Medicinal Chemistry Letters. Link

-

Jenner, L. B., et al. (2013). Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis.[1][3][4] Proceedings of the National Academy of Sciences. Link

-

Grossman, T. H. (2016). Tetracycline Antibiotics and Resistance.[5][2][4][6][7][8][9] Cold Spring Harbor Perspectives in Medicine. Link

-

Wang, Y., et al. (2024). A promising metabolite, this compound, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli.[2] Frontiers in Microbiology. Link

-

Bauer, G., et al. (2004). Comparison of tetracycline and tigecycline binding to ribosomes mapped by dimethylsulphate and drug-directed Fe2+ cleavage of 16S rRNA.[5][4] Journal of Antimicrobial Chemotherapy. Link

Sources

- 1. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A promising metabolite, this compound, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of tetracycline and tigecycline binding to ribosomes mapped by dimethylsulphate and drug-directed Fe2+ cleavage of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Activities of the Glycylcycline GAR-936 against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Chemical Properties and Stability Profile of 9-Aminominocycline Sulfate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and stability profile of 9-aminominocycline sulfate, a critical impurity and metabolite of the glycylcycline antibiotic, tigecycline. Understanding these characteristics is paramount for the development of robust analytical methods, stable formulations, and ensuring the safety and efficacy of tigecycline-related pharmaceutical products.

Introduction: The Significance of this compound in Drug Development

This compound is a key related substance to tigecycline, a broad-spectrum antibiotic used against multidrug-resistant bacteria.[1][2] As both a manufacturing impurity and a degradation product, its presence in the final drug product must be carefully controlled and monitored.[3][4] This necessitates a thorough understanding of its intrinsic chemical and physical properties, as well as its behavior under various stress conditions. This document serves as a technical resource, consolidating available data and providing scientifically grounded insights into the characterization and handling of this compound sulfate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound sulfate is essential for its effective analysis and for predicting its behavior in different formulation matrices.

Chemical Structure and Identity

This compound retains the core tetracyclic structure of its parent compound, minocycline, with the key distinction of an additional amino group at the C-9 position. The sulfate salt form is common for this compound.

Molecular Formula: C₂₃H₃₀N₄O₁₁S

Molecular Weight: 570.57 g/mol

IUPAC Name: (4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid

CAS Number: 149934-20-3

Appearance: While specific data for the sulfate salt is limited, the hydrochloride salt is described as a yellow solid. It is reasonable to expect a similar appearance for the sulfate salt.

Caption: Chemical structure of this compound and the Sulfate ion.

Solubility Profile

| Solvent | Solubility (Qualitative) | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble (with heating) | Inferred from related compounds |

| Methanol | Slightly Soluble (with heating) | Inferred from related compounds |

| Water | Slightly Soluble | Inferred from related compounds |

| Ethanol | Soluble | [5] |

| 2-Propanol | Sparingly Soluble | [5] |

| Acetone | Sparingly Soluble | [5] |

It is important to note that the solubility of tetracycline hydrochlorides generally follows the order: water > ethanol > 2-propanol > acetone.[5] The solubility in aqueous solutions is also pH-dependent.

pKa Values

The pKa values of this compound are crucial for predicting its ionization state at different pH values, which in turn influences its solubility, stability, and chromatographic behavior. Based on the structure of tetracyclines, there are three main ionizable groups:

-

The tricarbonylmethane system (pKa₁): This acidic proton is typically in the range of 2.8-3.4.[6]

-

The phenolic β-diketone system (pKa₂): This group has a pKa in the range of 7.2-7.8.[6]

-

The dimethylamino group (pKa₃): This basic group has a pKa in the range of 9.1-9.7.[6]

The additional amino group at the C-9 position is expected to have a pKa typical for an aromatic amine, which is generally in the range of 4-5. The sulfate counter-ion is from a strong acid and will not significantly impact the pKa values of the molecule itself.

Stability Profile

The stability of this compound sulfate is a major consideration in the manufacturing, storage, and handling of tigecycline. Like other tetracyclines, it is susceptible to degradation under various conditions.

Degradation Pathways

Based on the known degradation of minocycline and tigecycline, the following pathways are likely for this compound:

-

Epimerization: The C-4 epimer is a common degradation product for tetracyclines, particularly in acidic conditions.[7]

-

Hydrolysis: The amide group can be susceptible to hydrolysis, especially under strong acidic or basic conditions. Studies on tetracyclines show that base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.[8]

-

Oxidation: The phenolic ring system and other electron-rich moieties are prone to oxidation, which can be initiated by light, heat, or oxidizing agents. Tigecycline itself has shown significant degradation under oxidative stress.[1][9][10]

-

Dehydration: The hydroxyl group at C-6 can be eliminated, particularly under acidic conditions, to form anhydrotetracycline derivatives.

Caption: Workflow for solubility determination.

Protocol for Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for accurately quantifying this compound sulfate and its degradation products.

Methodology:

-

Column Selection: A C18 reversed-phase column is a common starting point for tetracycline analysis.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its degradation products. The pH of the aqueous phase should be carefully optimized.

-

Detection: UV detection is suitable for tetracyclines, with typical wavelengths around 254 nm and 350 nm.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to evaluate the method's ability to separate the main peak from all degradation products.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies on this compound sulfate.

Methodology:

-

Sample Preparation: Prepare solutions of this compound sulfate in appropriate solvents (e.g., water, methanol/water).

-

Stress Conditions:

-

Acidic: Add an equal volume of 0.1 M HCl and incubate at 60 °C for various time points.

-

Basic: Add an equal volume of 0.1 M NaOH and keep at room temperature for various time points.

-

Oxidative: Add an equal volume of 3% H₂O₂ and keep at room temperature for various time points.

-

Thermal (Solution): Incubate the solution at 80 °C for various time points.

-

Thermal (Solid): Store the solid powder at 80 °C.

-

Photolytic: Expose the solution and solid to light as per ICH Q1B guidelines, with a dark control.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute appropriately, and analyze using the validated stability-indicating HPLC method.

-

Data Evaluation: Determine the percentage of degradation and identify the major degradation products.

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide has synthesized the available information on the chemical properties and stability profile of this compound sulfate. While there is a notable lack of direct experimental data for this specific compound, a scientifically sound understanding can be inferred from its close structural analogs, minocycline and tigecycline. The provided protocols offer a robust framework for researchers to generate specific data for their applications. A thorough characterization of this compound sulfate is a critical component of ensuring the quality, safety, and efficacy of tigecycline drug products.

References

-

Bentham Science Publishers. (n.d.). Potential Impurities of Tigecycline: Synthesis, Isolation, Characterization and In Vitro Pharmacological Evaluation. Retrieved from [Link]

-

Oxford Academic. (2023). Review on Analytical Methods for Tigecycline Estimation From Its Bulk and Dosage Form. Retrieved from [Link]

-

Elibrary.ru. (n.d.). Potential Impurities of Tigecycline: Synthesis, Isolation, Characterization and In Vitro Pharmacological Evaluation. Retrieved from [Link]

-

Veeprho. (n.d.). Tigecycline Impurities and Related Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Minocycline in plasma and urine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Potential Impurities of Tigecycline: Synthesis, Isolation, Characterization and In Vitro Pharmacological Evaluation. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Allied Science. (2025). A Review: Analytical Methods of Antibiotic Drug Tigecycline. Retrieved from [Link]

-

GlobalRPH. (2017). Dilution Tigecycline - Tygacil ®. Retrieved from [Link]

-

CORE. (n.d.). DEVELOPMENT AND ASSESSMENT OF MINOCYCLINE SUSTAINED RELEASE CAPSULE FORMULATIONS. Retrieved from [Link]

-

Bentham Science Publishers. (2020). Potential Impurities of Tigecycline: Synthesis, Isolation, Characterization and In Vitro Pharmacological Evaluation. Retrieved from [Link]

-

USP-NF. (2019). Minocycline Hydrochloride Extended-Release Tablets. Retrieved from [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative Humidity (RH) stability of β -minocycline hydrochloride.... Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of tetracycline antibiotics: Mechanisms and kinetic studies for advanced oxidation/reduction processes. Retrieved from [Link]

- Google Patents. (n.d.). US4701320A - Composition stably containing minocycline for treating periodontal diseases.

-

ResearchGate. (n.d.). Structures and pKa values of tetracyclines. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. Tetracycline Storage Stability. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Photocatalytic Degradation of Tetracycline Antibiotics. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosage Form using UV Spectroscopy. Retrieved from [Link]

-

YouTube. (2023). pka's:1,2,3 of tetracycline in detailed. Retrieved from [Link]

-

American Chemical Society. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Retrieved from [Link]

-

PubMed. (2023). A Review on Analytical Methods for Tigecycline Estimation From Its Bulk and Dosage Form. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures and pKa value of tetracycline. Retrieved from [Link]

-

PMC. (n.d.). Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity. Retrieved from [Link]

-

PubMed. (1999). Stability of tetracycline antibiotics in raw milk under laboratory storage conditions. Retrieved from [Link]

-

PMC. (n.d.). Stability of Tigecycline in Different Types of Peritoneal Dialysis Solutions. Retrieved from [Link]

-

PubMed. (2022). Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs. Retrieved from [Link]

-

FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products March 1996. Retrieved from [Link]

-

Atlantis Press. (n.d.). Stability of Tetracycline-Methanol Solution under Different Storage Conditions. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

PubMed. (2007). Combinatorial computational approaches to identify tetracycline derivatives as flavivirus inhibitors. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Degradation of tetracycline antibiotics by advanced oxidation processes: application of MnO 2 nanomaterials. Retrieved from [Link]

-

MDPI. (n.d.). Sweep-Out of Tigecycline, Chlortetracycline, Oxytetracycline, and Doxycycline from Water by Carbon Nanoparticles Derived from Tissue Waste. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Stability of Tetracycline Antibiotics in Raw Milk under Laboratory Storage Conditions. Retrieved from [Link]

-

Preprints.org. (2022). Degradation Of Tetracycline Antibiotic in Water by an Electro/Peroxydisulfate System Catalyzed with Fe2+ Loaded on Activ. Retrieved from [Link]

-

eScholarship.org. (n.d.). Predicting pKa of flexible polybasic tetra-aza macrocycles. Retrieved from [Link]

-

Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

-

Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to 9-Aminominocycline (CAS 149934-21-4): A Key Pharmaceutical Intermediate and Bioactive Molecule

This guide provides a comprehensive technical overview of 9-aminominocycline (9-AMC), a pivotal molecule in contemporary pharmaceutical science. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical data, synthesis, biological significance, and analytical methodologies pertaining to 9-AMC. Beyond a mere compilation of data, this guide offers insights into the practical application and scientific rationale behind the handling and utilization of this compound.

Introduction: The Significance of this compound

This compound, a derivative of the second-generation tetracycline antibiotic minocycline, has emerged as a compound of significant interest.[1] Primarily, it serves as a crucial intermediate in the semi-synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic effective against multi-drug resistant bacteria.[2][3][4] The introduction of an amino group at the 9-position of the minocycline scaffold not only facilitates the synthesis of next-generation antibiotics but also imparts unique biological properties to the molecule itself.[1] Recent studies have highlighted its potential beyond a synthetic precursor, revealing synergistic antibacterial activities and a novel antiviral mechanism of action.[5] This guide will explore the multifaceted nature of 9-AMC, providing the in-depth knowledge necessary for its effective application in research and development.

Chemical and Physical Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological assays. As is common with tetracycline derivatives, 9-AMC is typically supplied as a hydrochloride or sulfate salt to enhance its stability and solubility in aqueous media.[1]

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 149934-21-4 | [6] |

| Molecular Formula | C₂₃H₂₉ClN₄O₇ | [1] |

| Molecular Weight | 508.95 g/mol | [1] |

| Appearance | Yellow to dark green powder/solid | [1][6] |

| Purity | Typically ≥95% (HPLC) | [6] |

| Solubility | Sparingly soluble in DMSO (with heating), slightly soluble in Methanol (with heating) and Water. | [6] |

| Storage | Recommended at -20°C for long-term storage. | [6] |

| Stability | Hygroscopic | [6] |

Synonyms: this compound HCl, Tigecycline Impurity B[4][7]

Synthesis of this compound

The synthesis of this compound is a critical process, most commonly starting from minocycline hydrochloride. The key transformation involves the regioselective introduction of an amino group at the C9 position of the tetracycline D-ring. This is typically achieved through a two-step process: nitration followed by reduction.

Synthetic Pathway Overview

The rationale behind this pathway lies in the electrophilic aromatic substitution chemistry of the electron-rich D-ring of minocycline. The dimethylamino group at C7 is an activating group, directing electrophiles to the ortho (C6 and C8) and para (C9) positions. Steric hindrance at the C6 and C8 positions favors substitution at the C9 position.

Caption: General synthetic route from Minocycline to this compound.

Experimental Protocol: Synthesis of this compound Sulfate (Adapted from Patent CN114957031B)

This protocol is provided as an illustrative example and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Nitration of Minocycline Hydrochloride

-

Rationale: Acetic acid is used as a solvent, and a mixture of concentrated nitric acid and acetic anhydride serves as the nitrating agent. This combination offers a milder alternative to the traditional use of concentrated sulfuric acid, potentially reducing side reactions and improving safety.[2]

-

Procedure: a. Dissolve 100 g of minocycline hydrochloride in 500 mL of acetic acid in a suitable reaction vessel equipped with a stirrer and a cooling bath. b. Cool the solution to 0-5 °C. c. Slowly add 100 mL of a 1:1 (v/v) mixture of 65% concentrated nitric acid and acetic anhydride to the stirred reaction solution, maintaining the temperature between 0-5 °C. d. Allow the reaction to proceed for 1 hour at this temperature. The formation of 9-nitrominocycline can be monitored by HPLC.

Step 2: Preparation of 9-Nitrominocycline Sulfate

-

Rationale: Conversion to the sulfate salt facilitates isolation and purification of the intermediate.

-

Procedure: a. To the reaction mixture from Step 1, add dilute sulfuric acid to precipitate 9-nitrominocycline sulfate. b. Isolate the precipitate by filtration. c. Wash the solid with an appropriate solvent and dry under vacuum.

Step 3: Reduction of 9-Nitrominocycline Sulfate

-

Rationale: The nitro group is reduced to an amine. While catalytic hydrogenation is a common method, this patent utilizes a different reducing agent to enhance safety and reduce cost.[2]

-

Procedure: a. Dissolve the 9-nitrominocycline sulfate in an aqueous solution of acetic acid. b. Add a suitable reducing agent (the patent suggests an alternative to palladium-on-carbon) and stir at room temperature. c. Monitor the reaction for the disappearance of the starting material and the formation of this compound by HPLC.

Step 4: Preparation of this compound Sulfate

-

Rationale: The final product is isolated as the sulfate salt.

-

Procedure: a. Upon completion of the reduction, add dilute sulfuric acid to the reaction mixture. b. The this compound sulfate can then be isolated through extraction, crystallization, washing, and drying.

Biological Activity and Mechanism of Action

While its primary role has been as a synthetic intermediate, this compound possesses notable biological activities.

Antibacterial Activity

As a tetracycline derivative, 9-AMC's fundamental mechanism of antibacterial action is the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A-site. This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[1]

Caption: Mechanism of bacterial protein synthesis inhibition by this compound.

Synergistic Activity with Tigecycline

A recent study has demonstrated that 9-AMC can act as a potent adjuvant to tigecycline, restoring its efficacy against tigecycline-resistant Escherichia coli strains harboring the tet(X4) gene.[5] The proposed synergistic mechanism involves:

-

Enhanced Membrane Damage: The combination of 9-AMC and tigecycline leads to increased damage to the bacterial cell membrane.

-

Reduced Intracellular ATP: The combination affects ATP synthesis, leading to a significant decrease in intracellular ATP levels.

-

Accelerated Oxidative Damage: The synergistic action promotes oxidative stress within the bacterial cell.

This multi-pronged attack helps to overcome the enzymatic inactivation of tigecycline by the Tet(X4) enzyme.

Antiviral Activity against SARS-CoV-2

Promising new research has identified this compound as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[2] PLpro is a crucial viral enzyme for processing viral polyproteins and for evading the host's innate immune response.

-

Mechanism: 9-AMC acts as a mixed inhibitor of PLpro, binding to its active site and disrupting its proteolytic and deubiquitinase activities.

-

Efficacy: It has shown efficacy against both Delta and Omicron variants with EC50 values in the low micromolar range.

-

Synergy: When combined with other antivirals like EIDD-1931 (an active form of molnupiravir) or nirmatrelvir, 9-AMC exhibits synergistic effects, significantly reducing the required doses to inhibit the Omicron variant.[2]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN114957031B - Novel method for synthesizing 9-amino minocycline sulfate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 9-Amino Minocycline Hydrochloride CAS 149934-21-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. 9-Amino minocycline hydrochloride | 149934-21-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Process Optimization for High-Purity 9-Aminominocycline Synthesis

Abstract

9-Aminominocycline is the critical pivotal intermediate in the synthesis of Tigecycline (a glycylcycline antibiotic).[1] The conversion of Minocycline to this compound involves two chemically distinct steps: electrophilic aromatic substitution (nitration) and heterogeneous catalytic hydrogenation (reduction). This guide details an optimized protocol designed to maximize regioselectivity at the C9 position while minimizing the formation of the C4-epimer—a persistent critical quality attribute (CQA) in tetracycline chemistry.

Introduction & Mechanistic Rationale

The synthesis of Tigecycline relies on introducing a tert-butylglycylamido moiety at the C9 position of the minocycline core. The prerequisite for this is the installation of an amino group at C9.[1][2][3][4][5]

The Chemical Challenge[1]

-

Regioselectivity (Nitration): The minocycline core is electron-rich. While C9 is the target, competitive nitration can occur, or over-nitration may lead to degradation.[6]

-

Stereochemical Integrity (C4-Epimerization): The dimethylamino group at C4 is stereolabile. Acidic conditions and elevated temperatures promote the reversible conversion of the natural (4S) isomer to the biologically inactive (4R) epimer.

-

Catalyst Poisoning (Reduction): The reduction of the nitro group is sensitive to sulfur contaminants carried over from the nitration step (often performed in

).

Phase I: Regioselective Nitration

Objective: Install the nitro group at C9 with >95% regioselectivity while maintaining C4 stereochemistry.

Mechanism

The reaction utilizes potassium nitrate (

Optimized Protocol

Reagents:

-

Minocycline Hydrochloride (1.0 eq)[6]

-

Sulfuric Acid (90-96%, 15-18 volumes)[6]

-

Potassium Nitrate (

, 1.1 - 1.2 eq)[6] -

Isopropyl Ether or Isopropanol (Antisolvent for quenching)[6]

Step-by-Step Methodology:

-

Dissolution (Cryogenic Control):

-

Charge concentrated

into a jacketed glass reactor. -

Cool the acid to 0°C to 5°C .

-

Critical Step: Add Minocycline HCl portion-wise.[6] Do not exceed 10°C. The dissolution is exothermic.

-

Why: High temperatures at this stage trigger immediate epimerization and oxidative darkening ("black tar" formation).

-

-

Nitration:

-

Maintain reactor temperature at 0°C to 2°C .

-

Add

granular solid in small batches over 60 minutes. -

Stir for 1–2 hours. Monitor by HPLC.

-

Target: < 2% starting material remaining.

-

-

Quench & Isolation (Sulfate Salt Formation):

-

The reaction mixture is poured slowly into a chilled antisolvent (Isopropyl ether or Isopropanol/Heptane mix) at -10°C .

-

Observation: A bright yellow/khaki solid precipitates. This is 9-Nitrominocycline Disulfate .[7]

-

Filter immediately. Wash with cold isopropanol to remove excess acid.[6]

-

Dry under vacuum at < 40°C.[6]

-

Data Summary: Nitration Efficiency

| Parameter | Standard Condition | Optimized Condition | Impact |

| Temperature | Epimer content reduced from 8% to <1.5% | ||

| Acid Strength | Reduced oxidative degradation | ||

| Quench Method | Water | Isopropyl Ether | Improved filtration rate; amorphous solid avoided |

Phase II: Chemo-selective Reduction

Objective: Reduce the nitro group to an amine without dehalogenation (if present) or ring reduction.

Protocol A: Catalytic Hydrogenation (Industry Standard)

This method is preferred for scalability and purity.

Reagents:

-

9-Nitrominocycline Sulfate (from Phase I)

-

Catalyst: 10% Pd/C (50% wet, ~10 wt% loading relative to substrate)[6]

-

Solvent: Methanol : Water (1:1 ratio) or 2-Methoxyethanol

-

Hydrogen Gas (

)[6][8]

Step-by-Step Methodology:

-

Preparation:

-

Hydrogenation:

-

Charge the Pd/C catalyst under inert atmosphere (

). -

Pressurize the vessel with

to 30–50 psi (2–3.5 bar) . -

Agitate at 20°C – 25°C .

-

Note: Do not heat >30°C. Higher temperatures increase the solubility of the catalyst support and risk metal contamination.

-

-

Work-up:

-

Reaction is typically complete in 3–5 hours.

-

Filter through a Celite pad to remove Pd/C.[6]

-

Isolation: The filtrate (containing this compound) is often used directly in the next acylation step (telescoped process) or isolated as the HCl salt by adding concentrated HCl and cooling to precipitate.

-

Protocol B: Chemical Reduction (Alternative)

Useful for labs lacking high-pressure hydrogenation equipment.

-

Reagent: Sodium Dithionite (

).[10] -

Conditions: Aqueous buffer (pH 6.5–7.5), ambient temperature.[6][10]

-

Advantage: Mild conditions, no heavy metals.[6]

-

Disadvantage: Generates sulfur byproducts that require extensive washing.

Process Logic & Visualization

The following diagram illustrates the critical decision nodes and chemical pathways for this synthesis.

Caption: Workflow logic for this compound synthesis highlighting critical temperature control points to prevent epimerization.

Troubleshooting & Critical Quality Attributes (CQAs)

CQA 1: C4-Epimer Content

-

Symptom: HPLC shows a split peak or a shoulder on the main peak.

-

Root Cause: Exposure to high temperature in acidic media (

) or basic media (during workup). -

Correction: Strictly maintain nitration temperature

. During reduction workup, ensure pH adjustments are performed slowly and kept neutral (pH 7.0–7.2) if possible.

CQA 2: Incomplete Reduction (Pink/Red Color)

-

Symptom: Filtrate remains red or pink (indicative of azo/nitroso intermediates) rather than yellow/amber.

-

Root Cause: Catalyst poisoning by residual sulfate or insufficient

pressure. -

Correction: Ensure the 9-nitrominocycline sulfate intermediate is washed thoroughly with isopropanol to remove excess

. Increase catalyst loading to 15% if necessary.

CQA 3: Oxidative Degradation

-

Symptom: Reaction mixture turns black/tarry.

-

Root Cause: Minocycline is highly sensitive to oxidation, especially at alkaline pH or in the presence of light.[6]

-

Correction: Perform all steps under Nitrogen/Argon atmosphere. Protect reaction vessels from direct light (amber glassware or foil wrap).

References

-

Vertex Pharmaceuticals. (2006). Tigecycline and methods of preparing this compound.[1][2][5][7][9][10][11] WO2006130501A2. Link

-

Wyeth Holdings. (2009). Tigecycline and methods of preparing intermediates.[1][7][9][10][11][12] WO2009052152A2. Link

-

Sumitomo Pharmaceuticals. (2019). Method for synthesizing minocycline and derivatives thereof.[2][3][4][7][8][9][10][11][12][13] CN110156624B.[5] Link

-

Hovione. (2022).[12] Method for synthesizing 9-aminomethyl tetracycline compounds.[7][12] WO2022248865.[12] Link

-

ChemicalBook. Tigecycline Synthesis and Intermediates.Link[6]

Sources

- 1. CN110156624B - Method for synthesizing minocycline and derivatives thereof - Google Patents [patents.google.com]

- 2. CN114957031B - Novel method for synthesizing 9-amino minocycline sulfate - Google Patents [patents.google.com]

- 3. EP2176216B1 - Methods for synthesizing 9-substituted minocycline - Google Patents [patents.google.com]

- 4. Organocatalyzed Mannich Reactions on Minocycline: Towards Novel Tetracycline Antibiotics [scielo.org.za]

- 5. Minocycline synthesis - chemicalbook [chemicalbook.com]

- 6. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]

- 7. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 8. 9-SUBSTITUTED MINOCYCLINE COMPOUNDS - Patent 1301467 [data.epo.org]

- 9. WO2009052152A2 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]

- 10. WO2022029796A1 - An improved process for the preparation of Tigecycline intermediate and process for the preparation of Tigecycline therefrom - Google Patents [patents.google.com]

- 11. CN115768436A - Improved method for preparing tigecycline intermediate and method for preparing tigecycline therefrom - Google Patents [patents.google.com]

- 12. Method for synthesizing 9-aminomethyl tetracycline compounds | Hovione [hovione.com]

- 13. WO2006130500A2 - Tigecycline and methods of preparing this compound - Google Patents [patents.google.com]

Solubility guidelines for 9-Aminominocycline in DMSO and water

[1][2]

Troubleshooting & FAQ

Q: My solution turned dark brown/black within minutes. What happened? A: This is oxidative degradation.[1] It occurs if the water was not degassed or if the pH was too high (neutral/basic).[2] Prevention: Use antioxidants (e.g., Ascorbic acid) if compatible with your assay, or strictly maintain pH < 3 during preparation.[2]

Q: Can I use PBS to dilute my stock? A: Only immediately before use. Diluting a concentrated acidic stock into PBS (pH 7.4) will cause the compound to pass through its isoelectric point, likely causing precipitation and rapid oxidation.[1][2]

Q: Is the compound light sensitive? A: Yes. All tetracyclines are photosensitive.[1][2] Handle under yellow light or in amber vessels.

References

-

Sum, P.-E., et al. (1994).[1] "Synthesis and structure-activity relationship of novel glycylcycline derivatives." Journal of Medicinal Chemistry, 37(1), 18–25.[2]

-

ChemicalBook. (2023).[1][2] "this compound hydrochloride Properties and Safety."

-

Sigma-Aldrich. (2023).[1][3] "Minocycline Hydrochloride Product Information (Analogous Solubility Data)." [2]

-

Wu, C., et al. (2024).[1][4] "this compound, a metabolite of tigecycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli."[2][4][5] Frontiers in Microbiology.

-

Google Patents. (2010).[1] "Process for the preparation of Tigecycline (WO2010032219)."[2][6] Describes the handling of 9-AMC sulfate intermediate.

Sources

- 1. (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | C23H29ClN4O7 | CID 54735209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C23H28N4O7 | CID 54676112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Amino minocycline hydrochloride | 149934-21-4 [chemicalbook.com]

- 4. A promising metabolite, this compound, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A promising metabolite, this compound, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli [frontiersin.org]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Application Note: High-Purity Synthesis of Tigecycline via 9-Aminominocycline

[1]

Abstract & Strategic Overview

Tigecycline (GAR-936) is a glycylcycline antibiotic designed to overcome tetracycline resistance mechanisms, specifically ribosomal protection and efflux pumps. The structural core of Tigecycline differs from Minocycline by the addition of a bulky

This guide details the "9-Amino Route," the industry-standard pathway for Tigecycline synthesis. Unlike total synthesis, this semi-synthetic approach utilizes Minocycline as a scaffold. The critical challenge in this pathway is twofold:

-

Regioselectivity: Ensuring nitration occurs exclusively at the C9 position.

-

Stereochemical Integrity: Preventing the irreversible epimerization of the C4-dimethylamino group, a degradation pathway accelerated by basic conditions and heat.

Retrosynthetic Logic & Pathway

The synthesis is a three-stage linear sequence.[1] The strategy relies on the electron-rich nature of the D-ring in Minocycline to facilitate electrophilic aromatic substitution (Nitration), followed by reduction and acylation.

[6]

Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Introduce a nitro group at C9 without over-nitrating or degrading the sensitive A-ring.

-

Reagents: Minocycline HCl, Potassium Nitrate (

), Concentrated Sulfuric Acid ( -

Critical Parameter: Temperature control is non-negotiable. Exceeding 0°C risks ring oxidation.

Protocol:

-

Preparation: Charge a jacketed reactor with concentrated

(5-6 volumes relative to Minocycline). Cool to -10°C . -

Addition: Slowly add Minocycline HCl portion-wise. Ensure the internal temperature does not rise above -5°C. Stir until fully dissolved.

-

Nitration: Add

(1.1 equivalents) in small portions over 60 minutes. Maintain temperature between -10°C and -5°C. -

Quench: Pour the reaction mixture slowly into cold isopropyl ether or a mixture of ice/water (depending on isolation preference). The 9-nitrominocycline usually precipitates as a disulfate salt.

-

Isolation: Filter the yellow/khaki solid. Wash with cold isopropanol and ether. Dry under vacuum.[4][1]

Expert Insight: The use of strong acid (

) protonates the dimethylamino groups, deactivating the A-ring and directing the electrophile () to the D-ring (C9), which remains sufficiently electron-rich.

Phase 2: Catalytic Reduction

Objective: Convert the nitro group to an amino group. Warning: this compound (9-AM) is highly susceptible to oxidative degradation (turning black/brown).

-

Reagents: 9-Nitrominocycline, 10% Pd/C catalyst, Methanol or 2-Methoxyethanol.

Protocol:

-

Dissolution: Dissolve 9-nitrominocycline in methanol.

-

Hydrogenation: Add 10% Pd/C (10% w/w loading). Purge the vessel with Nitrogen (

) followed by Hydrogen ( -

Reaction: Hydrogenate at 30-40 psi at room temperature for 2-4 hours. Monitor via HPLC for the disappearance of the nitro peak.

-

Filtration: Filter the catalyst through a Celite pad under a nitrogen blanket.

-

Usage: Ideally, use the filtrate directly in the next step (telescoping) to avoid isolating the unstable solid. If isolation is necessary, precipitate as the sulfate salt and store under Argon at -20°C.

Phase 3: Acylation (The Critical Step)

Objective: Couple the glycyl tail. This step has the highest risk of C4-epimerization.

-

Reagents: this compound (9-AM),

-t-butylglycyl chloride hydrochloride (freshly prepared or high purity), DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or NMP. -

Buffer/Base: Anhydrous Sodium Carbonate (

) or similar mild base.

Protocol:

-

Solvent System: Dissolve 9-AM in a mixture of Acetonitrile and DMPU (ratio 1:5). The polar aprotic solvent helps dissolve the zwitterionic tetracycline while minimizing water activity.

-

Cooling: Cool the solution to 0-5°C .

-

Acylation: Add

-t-butylglycyl chloride hydrochloride (1.5 equivalents). -

pH Control: Monitor the reaction. The pH will drop as HCl is generated. Carefully maintain pH between 7.0 and 8.0 using a base solution.

-

Completion: Stir for 1-3 hours. Quench with water.[6]

-

Purification: Extract and purify via preparative HPLC (C18 column) using an Ammonium Acetate/Acetonitrile gradient.

Mechanism of Failure: C4-Epimerization

The C4 position contains an acidic proton due to the adjacent carbonyl at C3 and the dimethylamino group. Under basic conditions, this proton can be abstracted, leading to a planar enol intermediate which can re-protonate from the opposite face, forming the thermodynamically favored (but biologically inactive) 4-epi-tigecycline.

[6]

Quantitative Data & Specifications

| Parameter | Specification | Method of Control |

| 9-Nitrominocycline Yield | > 90% | Maintain Temp < 0°C; Slow addition of nitrate. |

| This compound Purity | > 95% | Anaerobic handling; prevent oxidation. |

| Tigecycline C4-Epimer | < 1.0% | Strict pH control (7.0-8.0) during acylation; Cold processing. |

| Reaction Solvent (Acylation) | ACN/DMPU or NMP | Solubilizes reactants while limiting hydrolysis. |

Troubleshooting & Optimization (Scientist-to-Scientist)

-

The "Black Tar" Issue: If your this compound reduction solution turns dark brown/black rapidly, oxygen ingress has occurred. 9-AM is an aminophenol derivative and oxidizes easily to quinone-imines. Solution: Sparge all solvents with Nitrogen for 30 mins before use.

-

Incomplete Acylation: If the reaction stalls, do not simply add heat. Heating > 25°C will spike epimer levels. Instead, add a fresh aliquot of the acid chloride (0.2 eq) and ensure the pH hasn't drifted too low (acid scavenges the amine nucleophile).

-

Acid Chloride Quality:

-t-butylglycyl chloride is unstable. If it has hydrolyzed to the acid (N-t-butylglycine), it will not react. Verify the reagent quality via IR (carbonyl shift) or make it fresh using Thionyl Chloride (

References

-

Sum, P.-E., et al. (1994). "Glycylcyclines.[4][7][8] 1. A new generation of potent antibacterial agents through modification of 9-aminominocyclines." Journal of Medicinal Chemistry. Link

-

Sum, P.-E., & Lee, V. J. (1994). "Synthesis of Tigecycline." U.S. Patent 5,284,963.[3][9] Link

-

Krishnan, L., et al. (2006). "Methods for purifying Tigecycline." U.S. Patent 5,675,030.[3][9] Link

-

Petersen, P. J., et al. (1999). "In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936)." Antimicrobial Agents and Chemotherapy. Link

-

Hu, S., et al. (2011). "Preparation method of Tigecycline." CN Patent 102697739A. Link

Sources

- 1. CN114957031B - Novel method for synthesizing 9-amino minocycline sulfate - Google Patents [patents.google.com]

- 2. CN110156624B - Method for synthesizing minocycline and derivatives thereof - Google Patents [patents.google.com]

- 3. WO2022029796A1 - An improved process for the preparation of Tigecycline intermediate and process for the preparation of Tigecycline therefrom - Google Patents [patents.google.com]

- 4. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 5. CN103149284B - Tigecycline side chain intermediate detecting method - Google Patents [patents.google.com]

- 6. CN102276497A - Method for synthesizing tigecycline - Google Patents [patents.google.com]

- 7. WO2006130500A2 - Tigecycline and methods of preparing this compound - Google Patents [patents.google.com]

- 8. WO2009052152A2 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]

- 9. US8207361B2 - Tigecycline crystalline forms and processes for preparation thereof - Google Patents [patents.google.com]

Application Note: A Comprehensive Guide to the Handling and Storage of Hygroscopic 9-Aminominocycline

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling and storage of 9-Aminominocycline, a key intermediate and active pharmaceutical ingredient (API) known for its hygroscopic nature. Due to its propensity to absorb moisture from the atmosphere, improper handling and storage can lead to significant degradation, impacting its chemical integrity, physical properties, and ultimately, the accuracy and reproducibility of experimental results. This document outlines the scientific principles behind the hygroscopicity of this compound, provides detailed protocols for its handling in a laboratory setting, and specifies optimal storage conditions to ensure its long-term stability.

Introduction: The Challenge of Hygroscopicity in this compound

This compound is a semi-synthetic derivative of the tetracycline antibiotic minocycline.[1] It serves as a crucial intermediate in the synthesis of advanced tetracycline antibiotics, such as tigecycline.[2] The molecule's complex structure, rich in polar functional groups, makes it susceptible to hygroscopicity—the tendency to attract and absorb moisture from the surrounding environment.[3]

The absorption of water can have a cascade of detrimental effects on this compound, including:

-

Chemical Degradation: Moisture can facilitate hydrolysis and oxidation, leading to the formation of impurities and a decrease in the compound's potency. For tetracycline derivatives, moisture can contribute to epimerization, altering the stereochemistry and potentially reducing therapeutic efficacy.[4][5]

-

Physical Alterations: The uptake of water can cause the yellow crystalline powder to change its physical state, leading to clumping, caking, or even deliquescence (dissolving in the absorbed water).[6][7] These changes can significantly hinder accurate weighing and dispensing.

-

Inaccurate Dosing: The presence of absorbed water increases the measured weight of the compound, leading to artificially inflated concentrations when preparing solutions. This can introduce significant errors in downstream applications and compromise the validity of experimental data.[8]

Understanding and mitigating the effects of hygroscopicity are therefore paramount to ensuring the quality, stability, and reliable use of this compound in research and development.

Understanding the Hygroscopic Nature of this compound

While specific dynamic vapor sorption (DVS) data for this compound is not widely published, its structural similarity to minocycline and other tetracyclines suggests a significant affinity for water. The hygroscopicity of a pharmaceutical solid is typically classified based on its moisture uptake under defined conditions, as outlined by the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).

Table 1: Hygroscopicity Classification of Pharmaceutical Solids

| Hygroscopicity Class | Weight Gain at 25°C and 80% Relative Humidity (RH) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Source: Adapted from the European Pharmacopoeia.

Given the handling challenges reported for minocycline derivatives, it is prudent to treat this compound as at least hygroscopic , if not very hygroscopic , and implement handling and storage protocols accordingly.

Recommended Storage Conditions for this compound

To maintain the integrity of this compound, strict adherence to appropriate storage conditions is essential. The primary goal is to minimize its exposure to atmospheric moisture.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Refrigerated temperatures slow down potential degradation reactions.[4] |

| Relative Humidity (RH) | As low as possible, ideally < 30% RH | Minimizes moisture absorption and subsequent degradation.[9] |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | For long-term storage or for highly sensitive applications, an inert atmosphere prevents both moisture absorption and oxidation. |

| Container | Tightly sealed, amber glass vial or equivalent | Protects from moisture and light, as tetracyclines can be light-sensitive.[10] |

| Desiccant | Use of a desiccant is highly recommended | A desiccant, such as silica gel, placed within a secondary container (desiccator) will help maintain a low-humidity environment.[11] |

Long-Term Storage Protocol:

-

Aliquot the required amounts of this compound into individual, small, amber glass vials. This minimizes the exposure of the entire stock to atmospheric conditions during repeated use.

-

Purge each vial with an inert gas (argon or nitrogen) before sealing tightly.

-

Place the sealed vials in a desiccator containing a suitable desiccant.

-

Store the desiccator in a refrigerator at 2°C to 8°C.

Laboratory Handling Protocols for this compound

Due to its hygroscopic nature, handling this compound requires careful planning and execution to minimize moisture exposure.

Personal Protective Equipment (PPE)

Before handling, ensure appropriate PPE is worn, including:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Weighing Protocol

Accurate weighing is critical and challenging. The following protocol is recommended:

Objective: To accurately weigh a precise amount of this compound while minimizing moisture absorption.

Materials:

-

This compound in its storage container

-

Analytical balance (preferably in a low-humidity environment)

-

Spatula

-

Weighing paper or boat

-

Pre-tared receiving vessel (e.g., vial or flask)

Procedure:

-

Equilibration: Before opening, allow the sealed container of this compound to equilibrate to room temperature inside a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

-

Controlled Environment: If available, perform the weighing procedure inside a glove box with a controlled low-humidity atmosphere. If a glove box is not available, work quickly and efficiently in an area with the lowest possible ambient humidity.

-

Tare the Receiving Vessel: Place the final container (e.g., a vial for preparing a stock solution) on the analytical balance and tare it.

-

Rapid Transfer: Open the this compound container. Using a clean, dry spatula, quickly transfer an approximate amount of the powder to the tared receiving vessel. Avoid using a weighing boat if possible to minimize transfer steps and exposure time.

-

Record the Mass: Immediately seal the receiving vessel and record the precise weight.

-

Seal the Stock Container: Promptly and tightly seal the main stock container of this compound and return it to the desiccator for proper storage.

-

Calculate the Exact Concentration: Use the recorded weight to calculate the exact concentration of the prepared solution.

Preparation of Stock Solutions

Preparing stock solutions of hygroscopic compounds requires a methodical approach to ensure accurate concentrations.

Objective: To prepare a stock solution of this compound at a known concentration.

Materials:

-

Weighed this compound in a sealed vessel

-

Anhydrous solvent (e.g., DMSO, DMF, or a suitable buffer)

-

Volumetric flask or appropriate vial

-

Pipettes or syringes for solvent transfer

Procedure:

-

Solvent Preparation: Use a high-purity, anhydrous grade solvent to minimize the introduction of water.

-

Dissolution: Add the appropriate volume of the chosen solvent to the pre-weighed this compound in its sealed vessel.

-

Mixing: Mix thoroughly by vortexing or sonication until the compound is completely dissolved.

-

Storage of Stock Solution: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous solutions, it is recommended to use them on the same day of preparation.[10]

Diagram 1: Experimental Workflow for Handling Hygroscopic this compound

Caption: Workflow for proper handling of this compound.